molecular formula C5H8O5 B1219021 (2R,3S)-3-methylmalic acid CAS No. 152204-30-3

(2R,3S)-3-methylmalic acid

Katalognummer: B1219021
CAS-Nummer: 152204-30-3
Molekulargewicht: 148.11 g/mol
InChI-Schlüssel: NPYQJIHHTGFBLN-STHAYSLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-3-methylmalic acid is a chiral organic compound with the molecular formula C5H8O5 It is a stereoisomer of malic acid, which is a naturally occurring compound found in various fruits The (2R,3S) configuration refers to the specific spatial arrangement of the atoms around the chiral centers in the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-methylmalic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available starting materials. For example, the enantioselective reduction of a suitable precursor, such as a keto acid, can yield the desired stereoisomer. Catalysts such as chiral ligands or enzymes are often used to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve microbial fermentation processes. Specific strains of microorganisms, such as certain bacteria or yeast, can be engineered to produce the compound through metabolic pathways. The fermentation broth is then processed to isolate and purify the compound, often involving steps like filtration, crystallization, and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-3-methylmalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The carboxyl groups in the molecule can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alcohols, amines, and acid chlorides can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols. Substitution reactions can lead to esters, amides, or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-3-methylmalic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used to study enzyme mechanisms and metabolic pathways involving chiral intermediates.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It can be used in the production of chiral catalysts, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism by which (2R,3S)-3-methylmalic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic cycles or transport proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Malic Acid: A naturally occurring compound with similar structure but different stereochemistry.

    Isocitric Acid: Another chiral compound involved in the citric acid cycle, with different functional groups and stereochemistry.

    Tartaric Acid: A chiral dicarboxylic acid with applications in food and pharmaceuticals.

Uniqueness

(2R,3S)-3-methylmalic acid is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its isomers. This uniqueness makes it valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral resolution.

Eigenschaften

CAS-Nummer

152204-30-3

Molekularformel

C5H8O5

Molekulargewicht

148.11 g/mol

IUPAC-Name

(2R,3S)-2-hydroxy-3-methylbutanedioic acid

InChI

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1

InChI-Schlüssel

NPYQJIHHTGFBLN-STHAYSLISA-N

SMILES

CC(C(C(=O)O)O)C(=O)O

Isomerische SMILES

C[C@@H]([C@H](C(=O)O)O)C(=O)O

Kanonische SMILES

CC(C(C(=O)O)O)C(=O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-methylmalic acid
Reactant of Route 2
Reactant of Route 2
(2R,3S)-3-methylmalic acid
Reactant of Route 3
(2R,3S)-3-methylmalic acid
Reactant of Route 4
(2R,3S)-3-methylmalic acid
Reactant of Route 5
(2R,3S)-3-methylmalic acid
Reactant of Route 6
(2R,3S)-3-methylmalic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.